molecular formula C14H12ClF5N2O3S B1447986 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt CAS No. 1823182-99-5

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt

Cat. No. B1447986
M. Wt: 418.8 g/mol
InChI Key: WEIMUHPYVGFQAX-UHFFFAOYSA-N
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Description

The compound “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring in this compound is substituted with a trifluoromethyl group and a chloro group at the 5th and 3rd positions respectively . The 2nd position of the pyridine ring is connected to a 2,2-difluoroethanamine group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.NCCSc1ncc(cc1Cl)C(F)(F)F . This string represents the connectivity and arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound, being a pyridine derivative, is likely to be polar and may have the ability to form hydrogen bonds . It’s also likely to be soluble in polar solvents .

Scientific Research Applications

Chemistry of Heterocyclic Compounds

The chemistry and properties of compounds similar to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt, particularly those containing pyridine-2,6-diylbis structures, have been extensively studied. These compounds are known for their diverse properties such as spectroscopic features, structural attributes, magnetic properties, and biological and electrochemical activities. Such studies often highlight potential avenues for further research and unknown analogues that might present new possibilities (Boča, Jameson, & Linert, 2011).

Environmental Distribution and Health Risks

The environmental impact and health risks associated with similar fluorinated compounds have been a subject of scrutiny. These substances, such as Per- and polyfluoroalkyl substances (PFASs), are notorious for their persistence, bioaccumulation, long-distance migration, and toxicity. The need to replace PFASs with new compounds that exhibit fewer environmental and health risks is critical. However, studies suggest that even the alternatives may pose significant threats, indicating the necessity for thorough toxicological assessments (Wang et al., 2019).

Wastewater Treatment and Environmental Fate

The fate and removal of perfluorinated compounds, which share similarities with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt, during wastewater treatment have been analyzed. These compounds are not significantly removed during secondary biological treatment, necessitating advanced treatment technologies. Understanding the biotransformation processes and applying advanced treatment technologies under practical conditions are vital for mitigating their environmental impact (Arvaniti & Stasinakis, 2015).

Electrofluorination in Organic Synthesis

The electrofluorination process of organic compounds, a method potentially relevant to compounds like 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt, has been explored for its industrial applications. This process involves an initial anodic oxidation of the organic molecule, forming a radical-cation, which then stabilizes by adding a fluoride anion. Such insights are valuable for the industrial synthesis of complex fluorinated organic molecules (Gambaretto, Napoli, Scipioni, & Conte, 1982).

Safety And Hazards

Based on the safety information for similar compounds, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

properties

IUPAC Name

benzenesulfonic acid;2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF5N2.C6H6O3S/c9-5-1-4(8(12,13)14)2-16-6(5)7(10,11)3-15;7-10(8,9)6-4-2-1-3-5-6/h1-2H,3,15H2;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMUHPYVGFQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C1=C(C=NC(=C1Cl)C(CN)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF5N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt
Reactant of Route 2
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt
Reactant of Route 3
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt
Reactant of Route 4
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt
Reactant of Route 5
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt
Reactant of Route 6
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanamine Benzenesulfonic Acid salt

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